molecular formula C18H12N2 B14653788 2,4'-Biquinoline CAS No. 52191-69-2

2,4'-Biquinoline

Cat. No.: B14653788
CAS No.: 52191-69-2
M. Wt: 256.3 g/mol
InChI Key: ARUFSHBIKOQDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4’-Biquinoline is an organic compound belonging to the quinoline family, characterized by two quinoline units connected at the 2 and 4 positions. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of 2,4’-Biquinoline makes it a valuable compound for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4’-Biquinoline can be synthesized through several methods. One common approach involves the reductive coupling of 2-chloroquinoline. This method typically requires a reducing agent such as zinc in the presence of a suitable solvent like ethanol . Another method involves the cyclization of appropriate precursors under specific conditions, such as using a palladium catalyst .

Industrial Production Methods: Industrial production of 2,4’-Biquinoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like NMR spectroscopy and HPLC .

Chemical Reactions Analysis

Types of Reactions: 2,4’-Biquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of 2,4’-Biquinoline: 2,4’-Biquinoline stands out due to its specific structural arrangement, which allows for unique interactions with metal ions and biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

52191-69-2

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

2-quinolin-4-ylquinoline

InChI

InChI=1S/C18H12N2/c1-3-7-16-13(5-1)9-10-18(20-16)15-11-12-19-17-8-4-2-6-14(15)17/h1-12H

InChI Key

ARUFSHBIKOQDBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.